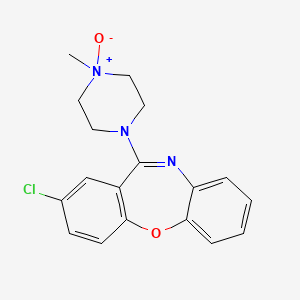

Loxapine N-oxide

Descripción

Propiedades

IUPAC Name |

8-chloro-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)benzo[b][1,4]benzoxazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O2/c1-22(23)10-8-21(9-11-22)18-14-12-13(19)6-7-16(14)24-17-5-3-2-4-15(17)20-18/h2-7,12H,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSWANHLDLADDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25967-34-4 | |

| Record name | Loxapine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025967344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LOXAPINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85EE9A1E8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

chemical structure of Loxapine N-oxide

An In-Depth Technical Guide to the Chemical Structure and Characterization of Loxapine N-oxide

Introduction

Loxapine is a well-established dibenzoxazepine tricyclic antipsychotic agent utilized in the treatment of psychotic disorders for several decades.[1][2] Its therapeutic action is primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][3] However, the pharmacological profile of loxapine is not solely defined by the parent compound. Upon administration, loxapine undergoes extensive hepatic metabolism, giving rise to several derivatives, including amoxapine, 7-hydroxyloxapine, 8-hydroxyloxapine, and Loxapine N-oxide.[2][4][5]

Among these, Loxapine N-oxide stands out as a significant active metabolite, demonstrating antipsychotic effects in its own right.[6] Understanding the precise chemical structure, properties, and analytical methodologies for Loxapine N-oxide is therefore critical for drug development professionals and researchers investigating the complete pharmacokinetic and pharmacodynamic landscape of loxapine therapy. This guide provides a detailed technical overview of Loxapine N-oxide, from its fundamental molecular identity to the sophisticated analytical workflows required for its synthesis, characterization, and quantification.

Part 1: Molecular Identity and Physicochemical Properties

The foundational step in characterizing any pharmaceutically relevant molecule is establishing its unambiguous chemical identity. Loxapine N-oxide is derived from its parent, loxapine, through the oxidation of the tertiary nitrogen atom within the methylpiperazine moiety. This single chemical modification significantly alters the molecule's electronic properties and, consequently, its physicochemical behavior.

The core structure consists of a tricyclic dibenz[b,f][1][6]oxazepine system, which is linked to a 4-methylpiperazine-1-oxide ring at the 11-position. The N-oxide functional group introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, creating a permanent dipole that increases the molecule's polarity and potential for hydrogen bonding compared to loxapine.

Caption: 2D Chemical Structure of Loxapine N-oxide.

Table 1: Physicochemical Identifiers for Loxapine N-oxide

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | 4-(2-Chlorodibenzo[b,f][1][6]oxazepin-11-yl)-1-methylpiperazine 1-oxide | [7][8] |

| CAS Number | 25967-34-4 | [6][9][10] |

| Molecular Formula | C₁₈H₁₈ClN₃O₂ | [9][10][11] |

| Molecular Weight | 343.81 g/mol | [10][11][12] |

| SMILES | C[N+]1(CCN(CC1)C2=NC3=CC=CC=C3OC4=CC=C(C=C24)Cl)[O-] | [7] |

| Synonyms | Cloxazepine N-oxide, 2-Chloro-11-(4-methyl-4-oxido-1-piperazinyl)dibenz[b,f][1][6]oxazepine |[8][9][12] |

Part 2: Metabolic Formation

Loxapine N-oxide is a product of Phase I metabolism. The conversion from loxapine is primarily catalyzed by flavin-containing monooxygenases (FMOs), which are distinct from the cytochrome P450 (CYP) enzyme system that handles other metabolic transformations of loxapine like hydroxylation and N-demethylation.[4] This specific metabolic route underscores the importance of considering multiple enzyme systems in drug metabolism studies.

Caption: Simplified metabolic pathways of Loxapine.

Part 3: Synthesis and Structural Elucidation Workflow

The generation of a pure analytical standard is a prerequisite for any quantitative study. While Loxapine N-oxide is commercially available as a reference standard, understanding its synthesis and the rigorous process of structural verification provides critical insight.[9]

Conceptual Rationale for Synthesis

The most direct and logical synthetic route to Loxapine N-oxide is the selective oxidation of the most nucleophilic nitrogen atom in the loxapine molecule. The tertiary amine of the piperazine ring is significantly more electron-rich and sterically accessible than the other nitrogen atoms within the tricyclic core, making it the prime target for oxidation. A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA), which allows for a clean conversion under mild conditions.

Structural Verification: A Self-Validating System

Confirming the identity of the synthesized product requires a multi-pronged analytical approach where each technique provides complementary information, creating a self-validating dataset.

Caption: Workflow for the synthesis and structural verification of Loxapine N-oxide.

1. High-Resolution Mass Spectrometry (HRMS): The primary goal here is to confirm the elemental composition. Loxapine has a molecular formula of C₁₈H₁₈ClN₃O.[13] The successful synthesis of Loxapine N-oxide will result in the addition of one oxygen atom. HRMS techniques, such as LC-Q-ToF-MS, can measure the mass-to-charge ratio (m/z) with extremely high precision.[14] The expected result is an exact mass that corresponds to the formula C₁₈H₁₈ClN₃O₂, confirming the successful incorporation of the oxygen atom.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: While HRMS confirms the what (the formula), NMR confirms the where (the location of the modification).

-

¹H NMR: Protons on the carbons adjacent to the newly formed N-oxide group (the CH₂ and CH₃ groups on the piperazine ring) will experience a significant downfield shift compared to their positions in the spectrum of the parent loxapine. This is due to the deshielding effect of the proximate, electron-withdrawing N-oxide bond.

-

¹³C NMR: Similarly, the carbon atoms of the piperazine ring and the attached methyl group will also exhibit a downfield shift, providing conclusive evidence that the oxidation occurred at the intended tertiary amine.

Part 4: Protocol for Quantitative Analysis in Biological Matrices

For pharmacokinetic studies, it is essential to accurately measure the concentration of Loxapine N-oxide in plasma over time. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its superior sensitivity and selectivity.[5][15]

Experimental Protocol: Quantification of Loxapine N-oxide in Human Plasma via LC-MS/MS

This protocol is based on established methodologies for the analysis of loxapine and its metabolites.[15][16]

Objective: To accurately determine the concentration of Loxapine N-oxide in human plasma samples.

Methodology Rationale: This method employs protein precipitation for sample cleanup, a rapid and effective technique for removing the bulk of interfering plasma proteins.[16] Reversed-phase liquid chromatography is used to separate the analyte from other metabolites and endogenous matrix components before detection by tandem mass spectrometry operating in Selected Reaction Monitoring (SRM) mode for maximum sensitivity and specificity.

Step-by-Step Procedure:

-

Preparation of Standards:

-

Prepare a stock solution of Loxapine N-oxide reference standard in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Perform serial dilutions to create a series of working standard solutions for the calibration curve (e.g., ranging from 0.1 ng/mL to 25 ng/mL).

-

Prepare a stock solution of a suitable internal standard (IS), such as a stable isotope-labeled version of the analyte (e.g., Loxapine-d8 N-oxide), if available.

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of human plasma (from unknown samples, calibration standards, or quality controls) into a 96-well microplate.

-

Add 200 µL of cold acetonitrile containing the internal standard at a fixed concentration.

-

Seal the plate and vortex vigorously for 5 minutes to ensure complete protein precipitation.

-

Centrifuge the plate at approximately 2,400 x g for 5-10 minutes to pellet the precipitated proteins.

-

Carefully transfer a 100 µL aliquot of the clear supernatant to a new 96-well plate.

-

Add 100 µL of an aqueous solution (e.g., water with 0.1% formic acid) to ensure compatibility with the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A suitable gradient starting with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Selected Reaction Monitoring (SRM).

-

SRM Transitions:

-

Loxapine N-oxide: Monitor the transition from the protonated parent ion [M+H]⁺ to a specific, stable product ion.

-

Internal Standard: Monitor the corresponding transition for the IS.

-

-

-

-

Data Analysis and Validation:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (analyte/IS).

-

Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression.

-

Determine the concentration of Loxapine N-oxide in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

The method must be validated for accuracy, precision, linearity, and sensitivity according to regulatory guidelines.[15]

-

Conclusion

Loxapine N-oxide is a structurally distinct and pharmacologically active metabolite of loxapine. Its chemical identity is defined by the N-oxide functional group on the piperazine ring, a feature that imparts increased polarity and is a result of metabolic N-oxidation. A comprehensive understanding of its structure is paramount and is achieved through a synergistic workflow involving chemical synthesis and rigorous spectroscopic analysis, primarily HRMS and NMR. Furthermore, validated bioanalytical methods, such as the LC-MS/MS protocol detailed herein, are essential for accurately quantifying this metabolite in biological systems. For researchers and drug developers, a thorough characterization of Loxapine N-oxide is not merely an academic exercise but a critical component in building a complete picture of loxapine's safety, efficacy, and metabolic fate.

References

-

Title: Loxapine - NIST WebBook Source: National Institute of Standards and Technology URL: [Link]

-

Title: Loxapine - LiverTox Source: NCBI Bookshelf URL: [Link]

-

Title: Loxapine N-Oxide - Venkatasai Life Sciences Source: Venkatasai Life Sciences URL: [Link]

-

Title: Loxapine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Uniform Spray Dried Loxapine Microparticles Potentially for Nasal Delivery: Exploring Discriminatory In Vitro Release Evaluation Methods Source: ResearchGate URL: [Link]

-

Title: Loxapine N-Oxide : 25967-34-4 Source: REFSYN BIOSCIENCES URL: [Link]

-

Title: Chemical structure of loxapine, amoxapine, clozapine, quetiapine and olanzapine. Source: ResearchGate URL: [Link]

-

Title: Revisiting loxapine: a systematic review Source: PubMed Central (PMC) URL: [Link]

-

Title: clozapine N-oxide | C18H19ClN4O | CID 135445691 Source: PubChem - NIH URL: [Link]

-

Title: Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS Source: ResearchGate URL: [Link]

-

Title: Ibogaine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides Source: MDPI URL: [Link]

-

Title: CYP-catalysed cycling of clozapine and clozapine-N-oxide promotes the generation of reactive oxygen species in vitro Source: Taylor & Francis Online URL: [Link]

-

Title: Metabolism and Distribution of Clozapine-N-oxide: Implications for Nonhuman Primate Chemogenetics Source: PubMed URL: [Link]

-

Title: Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma Source: PubMed URL: [Link]

- Title: Preparation method of loxapine and key intermediate of loxapine Source: Google Patents URL

-

Title: Validation of HPLC–MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma Source: Future Science URL: [Link]

-

Title: Loxapine N-Oxide | CAS 25967-34-4 Source: Veeprho URL: [Link]

Sources

- 1. Loxapine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Loxapine - Wikipedia [en.wikipedia.org]

- 4. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biosynth.com [biosynth.com]

- 7. venkatasailifesciences.com [venkatasailifesciences.com]

- 8. veeprho.com [veeprho.com]

- 9. Loxapine N-Oxide - SRIRAMCHEM [sriramchem.com]

- 10. molcan.com [molcan.com]

- 11. scbt.com [scbt.com]

- 12. refsyn.com [refsyn.com]

- 13. Loxapine [webbook.nist.gov]

- 14. mdpi.com [mdpi.com]

- 15. Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

Enzymatic Formation of Loxapine N-oxide: A Technical Guide

Executive Summary

This technical guide details the enzymatic mechanisms, experimental protocols, and kinetic considerations for the formation of Loxapine N-oxide , a significant metabolite of the antipsychotic drug loxapine. Unlike simple oxidative pathways, the formation of Loxapine N-oxide represents a dual-system metabolic event involving both Cytochrome P450 3A4 (CYP3A4) and Flavin-containing Monooxygenases (FMOs) .[1]

For researchers in drug metabolism and pharmacokinetics (DMPK), distinguishing between these two enzymatic contributions is critical, as they exhibit distinct polymorphic behaviors and drug-drug interaction (DDI) profiles.[1] This guide provides a self-validating workflow to isolate, quantify, and characterize this specific metabolic transformation.

Enzymology of Formation

The formation of Loxapine N-oxide occurs primarily at the

The Dual-Enzyme Hypothesis

While CYP1A2 and CYP2D6 drive the hydroxylation of loxapine (to 8-OH and 7-OH loxapine, respectively), the N-oxidation pathway is catalyzed by:

-

CYP3A4: The dominant hepatic P450 isoform.[1]

-

FMO3 (Flavin-containing Monooxygenase 3): The primary hepatic FMO isoform responsible for the oxygenation of soft nucleophiles (tertiary amines).[1]

Expert Insight: In standard human liver microsomes (HLM), these enzymes compete for the substrate.[1] CYP3A4 typically has a higher capacity (

Mechanistic Pathway

The reaction involves the donation of a single oxygen atom from molecular oxygen to the lone pair of the tertiary amine on the piperazine ring.

-

FMO Mechanism: Involves a C4a-hydroperoxyflavin intermediate.[1] The enzyme is pre-loaded with oxygen before substrate binding.[1] The nucleophilic nitrogen of loxapine attacks the electrophilic oxygen of the hydroperoxide.[1]

-

CYP Mechanism: Follows the standard P450 cycle involving the Compound I (heme-iron oxo) species, which transfers oxygen to the nitrogen.

Figure 1: Metabolic pathway of Loxapine highlighting the dual contribution of CYP3A4 and FMO3 to N-oxide formation.

Experimental Protocols

To accurately study this formation, one cannot simply incubate and measure.[1] You must validate which enzyme is acting.[1] The following protocols are designed to differentiate CYP vs. FMO activity.

Reagents and Preparation

-

Substrate: Loxapine Succinate (purity >98%).[1]

-

Enzyme Source: Pooled Human Liver Microsomes (HLM) or Recombinant Enzymes (rCYP3A4, rFMO3).[1]

-

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

).[1] -

Buffer: 100 mM Potassium Phosphate (pH 7.4 for general, pH 8.5 for FMO optimization).

Protocol A: Chemical Inhibition (Differentiation Assay)

This protocol quantifies the fraction of N-oxide formed by CYP3A4 versus FMO.[1]

-

Preparation: Prepare three reaction sets (triplicates):

-

Pre-Incubation: Incubate HLM with inhibitors for 5 minutes at 37°C before adding the substrate.

-

Reaction: Initiate by adding NADPH.[1]

-

Termination: After 20 minutes (linear phase), quench with ice-cold Acetonitrile containing Internal Standard (IS).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Self-Validating Check:

-

If Ketoconazole reduces N-oxide formation by >80%, CYP3A4 is the dominant driver in that specific donor pool.[1]

-

If activity persists despite Ketoconazole, FMO contribution is confirmed.[1]

Protocol B: Heat Inactivation (FMO Validation)

FMOs are thermolabile.[1] This physical method confirms FMO presence without chemical interference.[1]

-

Heat Step: Pre-incubate HLM at 50°C for 90 seconds (in the absence of NADPH).

-

Cooling: Immediately place on ice for 2 minutes.

-

Reaction: Proceed with standard incubation at 37°C.

-

Interpretation: Loss of activity compared to non-heated control (after correcting for any CYP loss, which is minimal at 90s) indicates FMO contribution.[1]

Analytical Methodology (LC-MS/MS)[1][2][3][4]

Accurate quantification requires separating the N-oxide from the parent and hydroxy-metabolites.[1]

Table 1: LC-MS/MS Parameters for Loxapine N-oxide

| Parameter | Setting / Value | Notes |

| Ionization | ESI Positive Mode | Protonated molecular ion |

| Precursor Ion (m/z) | 344.1 | Corresponds to Loxapine N-oxide |

| Product Ion (m/z) | 271.1 | Characteristic fragment (loss of piperazine moiety) |

| Column | C18 Reverse Phase | e.g., Waters XBridge, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | Maintains protonation |

| Mobile Phase B | Acetonitrile | Gradient elution required |

| Retention Time | ~ 2.5 - 3.0 min | Must resolve from 8-OH Loxapine |

Data Integrity Note: Loxapine N-oxide can thermally degrade back to Loxapine in the ion source if the temperature is too high.[1] Validation Step: Inject a pure standard of Loxapine N-oxide; if a peak for Loxapine (parent) appears, lower the source temperature.[1]

Experimental Workflow Diagram

This workflow illustrates the logical progression from incubation to data analysis, ensuring all controls are in place.

Figure 2: Step-by-step experimental workflow for characterizing Loxapine N-oxide formation.

Kinetic Considerations

When deriving

-

CYP3A4 Kinetics: Typically displays sigmoidal (Hill) kinetics or standard Michaelis-Menten kinetics with a lower

(higher affinity).[1] -

FMO Kinetics: Often linear at low concentrations or displays a higher

.[1]

Recommendation: Use a substrate concentration range of 0.5 µM to 200 µM to capture both high-affinity (CYP) and low-affinity (FMO) components.[1] Data should be fitted to a two-enzyme model if Eadie-Hofstee plots show nonlinearity.[1]

[1]Where enzyme 1 is CYP3A4 and enzyme 2 is FMO.[1]

References

-

Luo, J. P., et al. (2011). In vitro identification of the human cytochrome p450 enzymes involved in the oxidative metabolism of loxapine.[1][2] Biopharmaceutics & Drug Disposition.[1][2]

-

FDA (2010). Clinical Pharmacology and Biopharmaceutics Review: Adasuve (Loxapine).[1] Center for Drug Evaluation and Research.[1]

-

Krueger, S. K., & Williams, D. E. (2005). Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism.[1] Pharmacology & Therapeutics.[1][3]

-

Yadav, M., et al. (2017). Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS.[4] Journal of Pharmaceutical and Biomedical Analysis.[1]

Sources

- 1. Loxapine - Wikipedia [en.wikipedia.org]

- 2. In vitro identification of the human cytochrome p450 enzymes involved in the oxidative metabolism of loxapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of Smoking on the Pharmacokinetics of Inhaled Loxapine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Loxapine N-oxide: A Comprehensive Technical Guide for Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Loxapine N-oxide, a primary metabolite of the antipsychotic agent Loxapine. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, metabolic pathways, synthesis, and analytical methodologies pertinent to this compound. The information presented herein is grounded in authoritative scientific literature to ensure accuracy and reliability, empowering researchers to navigate the complexities of Loxapine metabolism and analysis in their drug development endeavors.

Introduction: The Significance of Loxapine N-oxide in Drug Metabolism

Loxapine is a dibenzoxazepine tricyclic antipsychotic medication utilized in the management of schizophrenia.[1] Its therapeutic effects are intrinsically linked to its complex metabolism within the human body, which leads to the formation of several metabolites. Among these, Loxapine N-oxide is a notable, albeit pharmacologically inactive, product.[2] Understanding the properties and formation of Loxapine N-oxide is paramount for a complete pharmacokinetic and safety assessment of the parent drug, Loxapine. This guide offers a detailed exploration of Loxapine N-oxide, from its fundamental chemical identity to the sophisticated analytical techniques required for its quantification.

Physicochemical Properties of Loxapine N-oxide

A thorough understanding of the physicochemical properties of a metabolite is fundamental to the development of analytical methods and for understanding its disposition in biological systems. The key properties of Loxapine N-oxide are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 25967-34-4 | [1] |

| Molecular Formula | C₁₈H₁₈ClN₃O₂ | [1][3] |

| Molecular Weight | 343.82 g/mol | [1] |

| IUPAC Name | 4-(2-chlorodibenzo[b,f][4][5]oxazepin-11-yl)-1-methylpiperazine 1-oxide | [3] |

| Synonyms | Cloxazepine N-oxide, Oxilapine | [2] |

| Physical Appearance | Not specified in provided results | |

| Solubility | Not specified in provided results |

Metabolic Pathway: The Formation of Loxapine N-oxide

Loxapine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system and flavin-containing monooxygenases (FMOs).[6][7] The formation of Loxapine N-oxide is a key metabolic route. In vitro studies utilizing human liver microsomes have identified that the N-oxidation of Loxapine is primarily catalyzed by CYP3A4, with a contribution from FMOs.[5][6] This metabolic conversion occurs at the nitrogen atom of the methylpiperazine ring.

The metabolic fate of Loxapine is multifaceted, leading to other significant metabolites such as 8-hydroxyloxapine (via CYP1A2), 7-hydroxyloxapine (via CYP2D6 and CYP3A4), and N-desmethylloxapine (amoxapine, via CYP3A4).[6][7] A simplified diagram of the primary metabolic pathways of Loxapine is presented below.

Caption: Metabolic pathways of Loxapine.

Synthesis of Loxapine N-oxide: A Plausible Laboratory Protocol

Principle: The tertiary amine of the methylpiperazine moiety of Loxapine is oxidized to an N-oxide using a suitable oxidizing agent in a controlled reaction environment.

Materials and Reagents:

-

Loxapine

-

Oxone® (Potassium peroxymonosulfate)

-

Sodium bicarbonate (NaHCO₃)

-

Methanol (MeOH)

-

Deionized water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

-

Ethanol (EtOH) for crystallization

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, rotary evaporator, chromatography column)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve Loxapine in a mixture of methanol and water.

-

Buffering: Add sodium bicarbonate to the solution to maintain a basic pH, which is crucial for the stability of the N-oxide product.

-

Oxidation: Slowly add Oxone® to the stirred solution at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Purification: The resulting residue is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the Loxapine N-oxide.

-

Crystallization: The purified Loxapine N-oxide can be further purified by crystallization from a suitable solvent, such as ethanol, to yield a solid product of high purity.

-

Characterization: The identity and purity of the synthesized Loxapine N-oxide should be confirmed using analytical techniques such as mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.[10]

Caption: Workflow for the synthesis of Loxapine N-oxide.

Analytical Methodology: Quantification in Human Plasma

The accurate quantification of Loxapine N-oxide in biological matrices is essential for pharmacokinetic studies. A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been established for the simultaneous determination of Loxapine and its major metabolites, including Loxapine N-oxide, in human plasma.[11][12]

Principle: This method utilizes the high selectivity and sensitivity of tandem mass spectrometry coupled with the separation power of liquid chromatography to accurately quantify the analytes of interest in a complex biological matrix.

Experimental Protocol:

-

Sample Preparation:

-

To a 100 µL aliquot of human plasma, add an internal standard solution.

-

Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

The supernatant is then subjected to solid-phase extraction (SPE) for further cleanup and concentration of the analytes. A micro-elution SPE plate is often employed for this purpose.[11]

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: The extracted samples are injected onto a reverse-phase HPLC column (e.g., a C18 column). A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., methanol or acetonitrile) is used to separate Loxapine, Loxapine N-oxide, and other metabolites.

-

Mass Spectrometric Detection: The column effluent is introduced into a tandem mass spectrometer equipped with a turbo-ionspray interface operating in the positive ionization mode. Detection and quantification are performed using selected reaction monitoring (SRM).[11] The specific precursor-to-product ion transitions for Loxapine N-oxide and its internal standard are monitored.

-

-

Method Validation: The method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability.[11]

Conclusion

This technical guide has provided a detailed overview of Loxapine N-oxide, a key metabolite of the antipsychotic drug Loxapine. By consolidating information on its physicochemical properties, metabolic formation, a plausible synthesis protocol, and a validated analytical method, this document serves as a valuable resource for scientists and researchers in the field of drug development. A comprehensive understanding of Loxapine N-oxide is crucial for the thorough evaluation of Loxapine's pharmacokinetic profile and overall safety, ultimately contributing to the development of safer and more effective therapies for schizophrenia.

References

-

PubMed. In vitro identification of the human cytochrome p450 enzymes involved in the oxidative metabolism of loxapine. [Link]

-

Wikipedia. Loxapine. [Link]

-

ResearchGate. In vitro identification of the human cytochrome p450 enzymes involved in the oxidative metabolism of loxapine | Request PDF. [Link]

-

U.S. Food and Drug Administration. Loxapine Succinate USP Capsules LOXITANE. [Link]

-

PMC. Revisiting loxapine: a systematic review. [Link]

-

U.S. Food and Drug Administration. 022549Orig1s000. [Link]

-

ResearchGate. Metabolic pathways of loxapine. | Download Scientific Diagram. [Link]

-

PMC. Multiple dose pharmacokinetics of inhaled loxapine in subjects on chronic, stable antipsychotic regimens. [Link]

-

PubMed. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS. [Link]

-

PubMed. Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. [Link]

-

ResearchGate. Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. [Link]

-

Patsnap Synapse. What is the mechanism of Loxapine?. [Link]

-

PubChem. Loxapine. [Link]

-

NCBI Bookshelf. Clozapine Therapy and CYP Genotype - Medical Genetics Summaries. [Link]

-

Venkatasai Life Sciences. Loxapine N-Oxide. [Link]

-

MDPI. Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. [Link]

- Google Patents.

-

PubMed. Synthesis of the N-oxides of phenothiazine antipsychotic agents. [Link]

-

PMC. Gram scale preparation of clozapine N-oxide (CNO), a synthetic small molecule actuator for muscarinic acetylcholine DREADDs. [Link]

-

ResearchGate. Gram scale preparation of clozapine N-oxide (CNO), a synthetic small molecule actuator for muscarinic acetylcholine DREADDs. [Link]

Sources

- 1. Loxapine N-Oxide - SRIRAMCHEM [sriramchem.com]

- 2. Loxapine | C18H18ClN3O | CID 3964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. venkatasailifesciences.com [venkatasailifesciences.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. In vitro identification of the human cytochrome p450 enzymes involved in the oxidative metabolism of loxapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gram scale preparation of clozapine N-oxide (CNO), a synthetic small molecule actuator for muscarinic acetylcholine DREADDs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

pharmacological profile of Loxapine N-oxide

An In-Depth Technical Guide to the Pharmacological Profile of Loxapine N-oxide

Authored by a Senior Application Scientist

Preamble: Beyond the Parent Compound - Unraveling the Bioactive Metabolite

In the landscape of psychopharmacology, the therapeutic window and side-effect profile of a drug are not solely dictated by the parent molecule. Metabolites, the byproducts of the body's intricate biochemical machinery, can possess their own significant pharmacological activity, contributing to or modifying the overall clinical effect. This guide provides a detailed exploration of Loxapine N-oxide, a key metabolite of the antipsychotic agent loxapine. For researchers, medicinal chemists, and drug development professionals, understanding the distinct pharmacological characteristics of such metabolites is paramount for optimizing therapeutic strategies and innovating next-generation pharmaceuticals. This document synthesizes the current knowledge on Loxapine N-oxide, offering both a comprehensive overview and practical, field-proven experimental designs to further elucidate its role.

Section 1: The Metabolic Genesis and Physicochemical Identity of Loxapine N-oxide

Loxapine, a dibenzoxazepine derivative, has been a stalwart in the treatment of schizophrenia for decades. Its mechanism of action is primarily attributed to its antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2] The metabolic fate of loxapine is complex, involving several enzymatic pathways that yield a constellation of metabolites.[3][4] Among these, Loxapine N-oxide emerges from the N-oxidation of the tertiary amine in the piperazine ring, a transformation catalyzed by flavin-containing monooxygenases (FMOs).[3][5]

This metabolic conversion is not a mere detoxification step; the addition of an oxygen atom to the nitrogen significantly alters the molecule's polarity, size, and electronic distribution. These changes can profoundly impact its ability to cross the blood-brain barrier and interact with target receptors.

Figure 1: Metabolic conversion of loxapine to Loxapine N-oxide.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C18H18ClN3O2 | [6] |

| Molecular Weight | 343.81 g/mol | [6] |

| CAS Number | 25967-34-4 | [6] |

Section 2: Receptor Binding Profile - A Divergence from the Parent?

While loxapine's receptor binding profile is well-characterized, data specifically on Loxapine N-oxide is more sparse. What is known, however, points towards a potentially distinct pharmacological signature.

Known Receptor Interactions

Emerging evidence suggests that Loxapine N-oxide may interact with targets beyond the classical dopaminergic and serotonergic systems. It has been shown to bind to the cannabinoid 1 (CB1) receptor and regulate its activity, and also to exert regulatory effects on metabotropic glutamate receptors.[7] These findings are significant, as both the endocannabinoid and glutamatergic systems are increasingly implicated in the pathophysiology of schizophrenia and other psychiatric disorders.

Inferred Profile from Loxapine

To provide context, the receptor binding affinities of the parent drug, loxapine, are presented below. It is crucial to note that these values are not directly transferable to Loxapine N-oxide, but they serve as a foundational reference for designing future binding studies. The rationale for investigating these same receptors for the N-oxide metabolite is to determine if this metabolic step results in a shift in selectivity, which could have profound implications for its therapeutic efficacy and side-effect profile.

| Receptor | Affinity of Loxapine | Potential Implication for Loxapine N-oxide | Reference |

| Dopamine D2 | High (antagonist) | A primary target to assess for antipsychotic potential. | [1][3] |

| Dopamine D4 | Very High (antagonist) | Similar to clozapine, this may contribute to atypical properties. | [2][3] |

| Serotonin 5-HT2A | High (antagonist) | A high 5-HT2A/D2 ratio is a hallmark of atypical antipsychotics. | [1][3] |

| Histamine H1 | High (antagonist) | Potential for sedative side effects. | [3] |

| Muscarinic M1 | Moderate (antagonist) | Potential for anticholinergic side effects. | [3] |

| Adrenergic α1 | Moderate (antagonist) | Potential for cardiovascular side effects like orthostatic hypotension. | [3] |

Section 3: Pharmacokinetics and Bioanalysis

The journey of a drug through the body is as critical as its interaction with its target. The pharmacokinetics of Loxapine N-oxide are intrinsically linked to those of its parent compound.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Formation: Loxapine N-oxide is formed post-absorption of loxapine, primarily in the liver.[4][8]

-

Distribution: As a more polar molecule than loxapine, its ability to penetrate the blood-brain barrier is a key question for its central activity.

-

Exposure: In human subjects, the systemic exposure to Loxapine N-oxide, as measured by the area under the curve (AUC), is approximately 10% of that of other loxapine metabolites like 7-hydroxy loxapine.[5]

-

Further Metabolism and Excretion: Loxapine and its metabolites, including Loxapine N-oxide, are eventually conjugated (e.g., with glucuronic acid) and excreted primarily in the urine.[3]

Bioanalytical Methodology: A Validated Approach

The accurate quantification of Loxapine N-oxide in biological matrices is essential for pharmacokinetic and clinical studies. A robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for this purpose.[9]

Protocol: LC-MS/MS Quantification of Loxapine N-oxide in Human Plasma

This protocol is a self-validating system, incorporating quality controls at multiple concentrations to ensure accuracy and precision.

-

Sample Preparation (Solid Phase Extraction - SPE):

-

To 100 µL of human plasma, add an internal standard (a stable isotope-labeled version of the analyte is ideal).

-

Condition a micro-elution SPE plate with methanol followed by water.

-

Load the plasma sample onto the SPE plate.

-

Wash the plate with a weak organic solvent to remove interferences.

-

Elute Loxapine N-oxide and other analytes with a strong organic solvent (e.g., methanol with a small percentage of formic acid).

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

-

Causality: SPE is chosen for its ability to clean up a complex matrix like plasma and concentrate the analytes, which is crucial for achieving the required sensitivity.[9]

-

-

Chromatographic Separation (LC):

-

Use a reversed-phase C18 column.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol).

-

The gradient should be optimized to achieve baseline separation of Loxapine N-oxide from its isomers and other metabolites.

-

Causality: Gradient elution allows for the efficient separation of compounds with a range of polarities within a reasonable run time. The separation of isomers like 7-hydroxyloxapine and 8-hydroxyloxapine is a critical challenge addressed by this step.[9]

-

-

Detection (MS/MS):

-

Utilize a tandem mass spectrometer with a turbo-ionspray interface operating in positive ionization mode.

-

Employ Selected Reaction Monitoring (SRM) for quantification. This involves monitoring a specific precursor ion to product ion transition for Loxapine N-oxide and its internal standard.

-

Causality: SRM provides high selectivity and sensitivity, allowing for the accurate quantification of the analyte even at low concentrations in a complex biological matrix.[9]

-

-

Validation:

Section 4: Pharmacodynamics and Known Biological Effects

The ultimate test of a compound's pharmacological profile is its effect on biological systems. Loxapine N-oxide has demonstrated bioactivity in preclinical models.

-

In Vitro Antipsychotic Effects: Studies have shown that Loxapine N-oxide possesses antipsychotic properties in vitro, though the specific assays and results are not extensively detailed in the public domain.[7]

-

Neuromodulatory Activity: As mentioned, its activity at CB1 and metabotropic glutamate receptors suggests a potential role in modulating neurotransmission through mechanisms that may be distinct from or complementary to the D2/5-HT2A antagonism of loxapine.[7]

Section 5: Experimental Workflow for De Novo Characterization

For a comprehensive understanding of Loxapine N-oxide's pharmacology, a systematic in vitro profiling is necessary. The following workflow outlines a standard and robust approach.

Figure 2: Workflow for in vitro pharmacological profiling.

Protocol: Competitive Radioligand Binding Assay

This protocol provides a self-validating framework for determining the binding affinity (Ki) of Loxapine N-oxide for a specific receptor (e.g., Dopamine D2).

-

Preparation of Reagents:

-

Cell Membranes: Use commercially available cell membranes expressing the human Dopamine D2 receptor.

-

Radioligand: A high-affinity D2 antagonist, such as [3H]-Spiperone.

-

Assay Buffer: A buffer optimized for the specific receptor (e.g., Tris-HCl with physiological salts).

-

Test Compound: Loxapine N-oxide, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., Haloperidol).

-

-

Assay Procedure:

-

In a 96-well plate, combine the cell membranes, radioligand, and either assay buffer (for total binding), the non-specific binding control, or a concentration of Loxapine N-oxide.

-

Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.

-

Causality: Incubation conditions are critical and must be optimized for each receptor-ligand pair to ensure that the reaction has reached a steady state, which is a prerequisite for accurate affinity determination.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The membranes and bound radioligand will be trapped on the filter, while the free radioligand passes through.

-

Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

Causality: Rapid filtration is essential to prevent the dissociation of the radioligand from the receptor during the washing step, which would lead to an underestimation of binding.

-

-

Detection:

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Count the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Loxapine N-oxide concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 (the concentration of Loxapine N-oxide that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

-

Causality: The Cheng-Prusoff equation provides a more universal measure of affinity (Ki) that is independent of the specific assay conditions (i.e., the radioligand concentration used).

-

Section 6: Future Directions and Concluding Remarks

The current body of knowledge on Loxapine N-oxide is intriguing but incomplete. While it is recognized as a significant metabolite of loxapine with demonstrated in vitro activity, a comprehensive pharmacological profile is yet to be established.

Key areas for future investigation include:

-

Comprehensive Receptor Screening: A broad panel radioligand binding screen is necessary to fully map the receptor interaction profile of Loxapine N-oxide.

-

Functional Activity: For any high-affinity targets identified, functional assays are crucial to determine whether Loxapine N-oxide acts as an agonist, antagonist, or inverse agonist.

-

In Vivo Studies: Preclinical in vivo studies are needed to assess the central nervous system effects of Loxapine N-oxide and to correlate its pharmacokinetic profile with its pharmacodynamic activity.

-

Clinical Correlation: In patients treated with loxapine, correlating the plasma concentrations of Loxapine N-oxide with clinical outcomes and side effects could provide valuable insights into its contribution to the overall therapeutic effect.

References

-

Chau, A., et al. (2019). The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? Neuroscience.[1]

-

Glazer, W. M., & Sernyak, M. J. (1997). A neurochemical basis for the antipsychotic activity of loxapine: interactions with dopamine D1, D2, D4 and serotonin 5-HT2 receptor subtypes. Journal of Clinical Psychopharmacology.[2]

-

Stamoulos, C. A., et al. (2015). Revisiting loxapine: a systematic review. Annals of General Psychiatry.[3]

-

Drugs.com. (n.d.). Loxapine: Package Insert / Prescribing Information. Retrieved from [Link][10]

-

Kapur, S., et al. (1999). The D2 Receptor Occupancy Profile of Loxapine Determined Using PET. The American Journal of Psychiatry.[11]

-

ResearchGate. (n.d.). Metabolic pathways of loxapine. Retrieved from [Link][12]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2019). Loxapine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.[8]

-

U.S. Food and Drug Administration. (2009). Center for Drug Evaluation and Research, Application Number 022549Orig1s000, Clinical Pharmacology and Biopharmaceutics Reviews.[5]

-

Cassella, J. V., et al. (2013). Effect of Smoking on the Pharmacokinetics of Inhaled Loxapine. The Journal of Clinical Pharmacology.[13]

-

Medscape. (n.d.). Loxitane (loxapine) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link][14]

-

Maggs, J. L., et al. (2020). CYP-catalysed cycling of clozapine and clozapine-N-oxide promotes the generation of reactive oxygen species in vitro. Xenobiotica.[15]

-

Goti, A., et al. (2009). Synthesis and Oxidant Properties of Phase 1 Benzepine N-Oxides of Common Antipsychotic Drugs. European Journal of Organic Chemistry.[16]

-

Nagai, Y., et al. (2017). Metabolism and Distribution of Clozapine-N-oxide: Implications for Nonhuman Primate Chemogenetics. ACS Chemical Neuroscience.[17]

-

Aubry, A. F., et al. (2017). Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.[9]

-

ResearchGate. (2015). Synthesis and characterization of N-oxides and metabolites of anti-psychotic drug, Aripiprazole.[18]

-

Gajski, G., et al. (2014). Evaluation of the in vitro cytogenotoxicity profile of antipsychotic drug haloperidol using human peripheral blood lymphocytes. Environmental Toxicology and Pharmacology.[19]

-

Beckman Coulter. (n.d.). Antipsychotic Drug Monitoring. Retrieved from [Link][20]

-

de Assis, S. G., et al. (2016). New drugs for the treatment of agitation in schizophrenia: a systematic review and meta-analysis of inhaled loxapine and. Trends in Psychiatry and Psychotherapy.[21]

-

Fagiolini, A., et al. (2017). The Role of Inhaled Loxapine in the Treatment of Acute Agitation in Patients with Psychiatric Disorders: A Clinical Review. CNS Drugs.[4]

-

Le-Grand, B. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review.[22]

-

Sako, M., et al. (2019). The Chemogenetic Receptor Ligand Clozapine N-Oxide Induces in vivo Neuroreceptor Occupancy and Reduces Striatal Glutamate Levels. eNeuro.[23]

-

Lu, C., et al. (2020). Loxapine for Treatment of Patients With Refractory, Chemotherapy-Induced Neuropathic Pain: A Prematurely Terminated Pilot Study Showing Efficacy But Limited Tolerability. Frontiers in Pharmacology.[24]

-

Iffland, K., & Grotenhermen, F. (2021). Overview of Novel Antipsychotic Drugs: State of the Art, New Mechanisms, and Clinical Aspects of Promising Compounds. Pharmaceuticals.[25]

-

Jendryka, M., et al. (2019). Pharmacokinetic and pharmacodynamic actions of clozapine-N-oxide, clozapine, and compound 21 in DREADD-based chemogenetics in mice. Scientific Reports.[26]

-

Bymaster, F. P., et al. (1997). In Vitro and In Vivo Biochemistry of Olanzapine: A Novel, Atypical Antipsychotic Drug. Neuropsychopharmacology.[27]

Sources

- 1. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A neurochemical basis for the antipsychotic activity of loxapine: interactions with dopamine D1, D2, D4 and serotonin 5-HT2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Inhaled Loxapine in the Treatment of Acute Agitation in Patients with Psychiatric Disorders: A Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Loxapine N-Oxide | CAS 25967-34-4 | LGC Standards [lgcstandards.com]

- 7. biosynth.com [biosynth.com]

- 8. Loxapine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. drugs.com [drugs.com]

- 11. The D2 receptor occupancy profile of loxapine determined using PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effect of Smoking on the Pharmacokinetics of Inhaled Loxapine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Loxitane (loxapine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Evaluation of the in vitro cytogenotoxicity profile of antipsychotic drug haloperidol using human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Antipsychotic Drug Monitoring | Beckman Coulter [beckmancoulter.com]

- 21. redalyc.org [redalyc.org]

- 22. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 23. The Chemogenetic Receptor Ligand Clozapine N-Oxide Induces in vivo Neuroreceptor Occupancy and Reduces Striatal Glutamate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Loxapine for Treatment of Patients With Refractory, Chemotherapy-Induced Neuropathic Pain: A Prematurely Terminated Pilot Study Showing Efficacy But Limited Tolerability [frontiersin.org]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. psychiatrist.com [psychiatrist.com]

An In-Depth Technical Guide to the Biological Stability and Degradation of Loxapine N-oxide

Introduction

Loxapine, a dibenzoxazepine antipsychotic agent, is extensively metabolized in vivo, leading to the formation of several metabolites, including Loxapine N-oxide.[1] As a significant metabolite, understanding the biological stability and degradation profile of Loxapine N-oxide is paramount for a comprehensive assessment of the parent drug's overall pharmacology, pharmacokinetics, and safety profile. This technical guide provides a detailed exploration of the current scientific understanding of Loxapine N-oxide's stability and degradation, intended for researchers, scientists, and professionals in drug development. We will delve into its metabolic origins, inherent chemical stability, degradation pathways, and the analytical methodologies requisite for its accurate quantification.

Physicochemical Properties of Loxapine N-oxide

A foundational understanding of the physicochemical properties of Loxapine N-oxide is essential for designing and interpreting stability and degradation studies.

| Property | Value | Source(s) |

| Chemical Name | 4-(2-Chlorodibenzo[b,f][1][2]oxazepin-11-yl)-1-methylpiperazine 1-oxide | [3][4] |

| Synonyms | Oxilapine | [4] |

| CAS Number | 25967-34-4 | [3][4] |

| Molecular Formula | C18H18ClN3O2 | [3][4] |

| Molecular Weight | 343.82 g/mol | [4] |

Metabolic Formation of Loxapine N-oxide

Loxapine undergoes extensive first-pass metabolism in the liver.[5] The formation of Loxapine N-oxide is a key pathway in its biotransformation. In vitro studies utilizing human liver microsomes have elucidated the enzymatic processes responsible for the oxidative metabolism of loxapine.

The N-oxidation of the methylpiperazine moiety of loxapine to form Loxapine N-oxide is primarily catalyzed by flavin-containing monooxygenases (FMOs) and, to some extent, by cytochrome P450 3A4 (CYP3A4).[6] Concurrently, other major metabolites are formed through different enzymatic routes, including 8-hydroxyloxapine (primarily by CYP1A2), 7-hydroxyloxapine (by CYP2D6), and N-desmethylloxapine (amoxapine, by CYP3A4).[7]

Biological Stability of Loxapine N-oxide

The stability of a drug metabolite in biological matrices is a critical parameter for accurate pharmacokinetic and toxicological assessments.

In Vitro Stability in Human Plasma

A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been used to establish the stability of loxapine and four of its metabolites, including Loxapine N-oxide, in human plasma.[1][8] These studies demonstrated that Loxapine N-oxide is stable in human plasma for up to 260 days when stored at -20°C.[8] This long-term stability is crucial for the reliable analysis of samples from clinical trials.

Potential for In Vivo Reduction

A noteworthy aspect of the biological fate of N-oxide metabolites is their potential to undergo in vivo reduction back to the parent tertiary amine.[9] This biotransformation can be mediated by various enzymes. The extent of this reduction for Loxapine N-oxide in humans has not been definitively quantified in the available literature. However, this potential for interconversion between loxapine and Loxapine N-oxide is an important consideration in pharmacokinetic modeling. The in vitro reduction of the structurally similar olanzapine N-oxide to olanzapine has been observed in whole blood at 25°C, suggesting that similar processes could occur with Loxapine N-oxide.[10]

Degradation of Loxapine N-oxide

Understanding the degradation pathways of Loxapine N-oxide is essential for identifying potential impurities in drug formulations and for ensuring the integrity of analytical samples. While specific forced degradation studies on isolated Loxapine N-oxide are not extensively reported in the public domain, valuable insights can be gleaned from studies on the parent drug, loxapine, and the known chemistry of N-oxides.

Forced Degradation Studies of Loxapine

Forced degradation studies on loxapine succinate have shown that the parent drug is susceptible to degradation under acidic, basic, and oxidative conditions, while exhibiting greater stability under thermal and photolytic stress.[11] This suggests that Loxapine N-oxide may also be sensitive to hydrolytic and oxidative degradation.

Potential Degradation Pathways of Loxapine N-oxide

Based on the chemical nature of N-oxides and findings for structurally related compounds, the following degradation pathways for Loxapine N-oxide can be postulated:

-

Reduction to Loxapine: As previously mentioned, this is a likely degradation pathway both in vivo and potentially during sample handling and analysis, especially under certain conditions. For instance, the N-oxide of clozapine, a structurally similar antipsychotic, has been shown to be quantitatively reduced to clozapine during gas chromatography-mass spectrometry (GC-MS) analysis and in alkaline plasma environments.[12]

-

Hydrolysis: The dibenzoxazepine core of loxapine is an ester-like linkage that could be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening.

-

Oxidative Degradation: While already an oxidation product, further oxidation of other parts of the molecule could occur under strong oxidative stress.

-

Photodegradation: Although loxapine itself is relatively photostable, N-oxides can be more susceptible to photolytic degradation. A study on the photolytic and photocatalytic transformation of loxapine identified sixteen transformation products, indicating the complexity of degradation under light exposure.[2]

Pharmacological and Toxicological Profile

The pharmacological activity of drug metabolites is a key consideration in drug development. Reports on the activity of Loxapine N-oxide are somewhat conflicting. Some sources state that it is pharmacologically inactive at dopamine and serotonin receptors. However, other information suggests it may possess antipsychotic effects in vitro and interact with the CB1 receptor.[7] This discrepancy highlights the need for further definitive studies on the receptor binding profile and functional activity of purified Loxapine N-oxide.

The toxicological profile of Loxapine N-oxide and its potential degradation products is not well-characterized in publicly available literature. According to ICH guidelines, drug metabolites found at concentrations greater than 10% of the parent drug's exposure at steady state should be evaluated for safety.[13] Given that Loxapine N-oxide is a major metabolite of loxapine, a thorough toxicological assessment of the N-oxide itself and its unique degradation products would be a critical component of a comprehensive safety evaluation of loxapine.

Analytical Methodologies for Stability Assessment

The accurate assessment of Loxapine N-oxide stability and degradation requires robust and validated analytical methods capable of separating and quantifying the N-oxide, the parent drug, and any potential degradation products.

Chromatographic Separation

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the methods of choice for the separation of loxapine and its metabolites.[1][8] Reversed-phase chromatography is typically employed. The separation of Loxapine N-oxide from loxapine is crucial, as in-source fragmentation or in-process degradation of the N-oxide can artificially inflate the measured concentration of the parent drug.

Detection and Quantification

Tandem mass spectrometry (LC-MS/MS) provides the sensitivity and selectivity required for the quantification of Loxapine N-oxide in complex biological matrices at low concentrations.[1][8] For forced degradation studies where higher concentrations are used, UV detection can also be suitable.[1]

Protocol for a Forced Degradation Study of Loxapine N-oxide

The following is a generalized protocol for conducting a forced degradation study on Loxapine N-oxide, based on ICH guidelines and best practices. This protocol should be adapted and optimized based on the specific experimental setup and objectives.

Objective: To investigate the intrinsic stability of Loxapine N-oxide under various stress conditions and to identify its primary degradation products.

Materials:

-

Loxapine reference standard

-

HPLC-grade solvents (acetonitrile, methanol, water)

-

Acids (e.g., 0.1 M HCl)

-

Bases (e.g., 0.1 M NaOH)

-

Oxidizing agent (e.g., 3% H2O2)

-

Buffers (for pH adjustment)

-

Validated stability-indicating HPLC-UV or LC-MS/MS method

Procedure:

-

Sample Preparation: Prepare stock solutions of Loxapine N-oxide in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C). Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature. Withdraw and neutralize aliquots at specified time points.

-

Oxidative Degradation: Mix the stock solution with 3% H2O2 and incubate at room temperature. Withdraw aliquots at different time intervals.

-

Thermal Degradation: Expose a solid sample and a solution of Loxapine N-oxide to elevated temperatures (e.g., 80°C) in a stability chamber. Analyze samples at predetermined time points.

-

Photodegradation: Expose a solid sample and a solution of Loxapine N-oxide to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

-

Analysis: Analyze all samples using the validated stability-indicating analytical method. Quantify the remaining Loxapine N-oxide and identify and quantify any degradation products by comparing their retention times and/or mass spectra with those of reference standards (if available) or by using techniques such as high-resolution mass spectrometry for structural elucidation.

-

Data Evaluation: Calculate the percentage degradation of Loxapine N-oxide under each stress condition. Determine the degradation kinetics (e.g., half-life) where significant degradation is observed.

Conclusion and Future Perspectives

Future research should focus on performing detailed forced degradation studies on purified Loxapine N-oxide to definitively identify its degradation products and elucidate the degradation pathways. Furthermore, a thorough investigation into the pharmacological and toxicological profiles of Loxapine N-oxide and its primary degradation products is necessary to fully assess their contribution to the overall clinical effects and safety of loxapine. The development and application of advanced analytical techniques will continue to be crucial in advancing our understanding of the complex metabolic fate of loxapine and its N-oxide metabolite.

References

-

Investigation of the photolysis and TiO 2 , SrTiO 3 , H 2 O 2 -mediated photocatalysis of an antipsychotic drug loxapine – Evaluation of kinetics, identification of photoproducts, and in silico estimation of properties. (2025, August 10). ResearchGate. Retrieved from [Link]

-

Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS. (2017, March 1). PubMed. Retrieved from [Link]

-

(PDF) RELATED SUBSTANCE METHOD DEVELOPMENT AND VALIDATION OF LOXAPINE SUCCINATE IN CAPSULE DOSAGE FORM BY REVERSE PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. (2025, August 10). ResearchGate. Retrieved from [Link]

-

Development and validation of spectrophotometric method for the estimation of loxapine in bulk and tablet dosage forms. ijrti. Retrieved from [Link]

-

Loxapine. (2019, May 21). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved from [Link]

-

development and validation of stability indicating assay method for determination of loxapine succinate. (2018, August 30). IJPSR (2009), Issue 1, Vol. Retrieved from [Link]

-

Temperature dependencies of the degradation of NO, NO2 and HONO on a photocatalytic dispersion paint. RSC Publishing. Retrieved from [Link]

-

Loxapine N-Oxide. Venkatasai Life Sciences. Retrieved from [Link]

-

Decomposition of clozapine N-oxide in the qualitative and quantitative analysis of clozapine and its metabolites. (1994, October). PubMed. Retrieved from [Link]

-

The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? (2016). National Institutes of Health. Retrieved from [Link]

-

(PDF) Loxapine Intoxication: Case Report and Literature Review. (2025, August 9). ResearchGate. Retrieved from [Link]

-

Contrasting loxapine to its isomer isoloxapine--the critical role of in vivo D2 blockade in determining atypicality. (2005, September 15). PubMed. Retrieved from [Link]

-

CHEMICAL STABILITY OF DRUGS. IIP Series. Retrieved from [Link]

-

Medicinal Chemistry of Drugs with N-Oxide Functionalities. (2021, March 23). PMC. Retrieved from [Link]

-

USP-NF Loxapine Succinate. (2025, February 15). Trungtamthuoc.com. Retrieved from [Link]

-

ICH Q1A(R2) Guideline on Stability Testing of New Drug Substances and Products. ICH. Retrieved from [Link]

-

Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro. (2023, March 30). PMC. Retrieved from [Link]

-

A Telescopic, Sustainable Synthesis of the Key Starting Materials of Antipsychotic Drugs Quetiapine and Loxapine via Reductive Amination. (2025, November 13). Thieme Chemistry. Retrieved from [Link]

-

Selective reduction of N-oxides to amines: Application to drug metabolism. ResearchGate. Retrieved from [Link]

-

Determination of olanzapine in whole blood using simple protein precipitation and liquid chromatography-tandem mass spectrometry. SciSpace. Retrieved from [Link]

-

022549Orig1s000. (2009, December 11). accessdata.fda.gov. Retrieved from [Link]

-

Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. Semantic Scholar. Retrieved from [Link]

-

022549Orig1s000. (2010, September 16). accessdata.fda.gov. Retrieved from [Link]

-

Investigation of the photolysis and TiO2, SrTiO3, H2O2-mediated photocatalysis of an antipsychotic drug loxapine - Evaluation of kinetics, identification of photoproducts, and in silico estimation of properties. (2020, November 1). PubMed. Retrieved from [Link]

-

Safety Testing of Drug Metabolites Guidance for Industry. FDA. Retrieved from [Link]

-

LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. (2020, August 28). Jefferson Digital Commons. Retrieved from [Link]

-

The Synthesis of Chiral N-Oxides and Their Applications to β-Turn Mimetic Design. The University of Liverpool Repository. Retrieved from [Link]

-

Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. (2010, December 1). PubMed. Retrieved from [Link]

-

STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. (2025, April 11). ICH. Retrieved from [Link]

-

Stabilization of Pharmaceuticals to Oxidative Degradation. American Association of Pharmaceutical Scientists. Retrieved from [Link]

-

LC-MS-MS Determination of 25 Antipsychotic Drugs and Metabolites in Urine for Medication Compliance Monitoring† | Request PDF. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Is there any antioxidant to avoid the formation of N-Oxide? (2013, February 14). ResearchGate. Retrieved from [Link]

-

LC-MS-based Metabolomics: Workflows, Strategies and Challenges. (2015, July 14). YouTube. Retrieved from [Link]

-

Loxapine Monograph for Professionals. (2024, June 10). Drugs.com. Retrieved from [Link]

-

ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. Retrieved from [Link]

-

Reduction of Amine N-Oxides by Diboron Reagents. PMC. Retrieved from [Link]

-

ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). EMA. Retrieved from [Link]

Sources

- 1. ijrti.org [ijrti.org]

- 2. researchgate.net [researchgate.net]

- 3. venkatasailifesciences.com [venkatasailifesciences.com]

- 4. Loxapine N-Oxide - SRIRAMCHEM [sriramchem.com]

- 5. researchgate.net [researchgate.net]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. biosynth.com [biosynth.com]

- 8. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Decomposition of clozapine N-oxide in the qualitative and quantitative analysis of clozapine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fda.gov [fda.gov]

- 14. Loxapine N-Oxide | CAS 25967-34-4 | LGC Standards [lgcstandards.com]

A Technical Guide to the Discovery and History of Loxapine N-oxide

Abstract

Loxapine N-oxide is a principal metabolite of the dibenzoxazepine antipsychotic, loxapine. For decades, the focus of pharmacological research has centered on loxapine and its N-demethylated active metabolite, amoxapine. However, a comprehensive understanding of a drug's in vivo activity, metabolic fate, and safety profile necessitates a thorough investigation of all its major metabolites. This technical guide provides an in-depth exploration of the discovery, history, and scientific characterization of Loxapine N-oxide. We will delve into the historical context of its identification, detail methodologies for its chemical synthesis and bioanalytical quantification, and discuss its known pharmacological activities. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of loxapine metabolism and the role of its N-oxide metabolite.

Introduction: The Context of Loxapine and its Metabolites

The advent of antipsychotic medications in the mid-20th century marked a revolutionary turning point in the treatment of severe mental illnesses.[1] The first-generation, or "typical," antipsychotics, which emerged in the 1950s, provided the first effective pharmacological interventions for psychosis.[1][2] Loxapine, a member of the dibenzoxazepine class, was introduced in the mid-1970s for the treatment of schizophrenia.[3] Structurally similar to clozapine, loxapine has a complex pharmacology, acting as an antagonist at both dopamine D2 and serotonin 5-HT2A receptors.[4][5][6][7] This dual antagonism has led some researchers to classify it as an "atypical" antipsychotic, despite its historical classification as a typical agent.[5][6]

The clinical efficacy and side-effect profile of any xenobiotic are governed not only by the parent compound but also by its metabolites. Loxapine undergoes extensive hepatic metabolism, primarily through oxidation and demethylation, yielding several metabolites.[3][4][8] These include 7-hydroxyloxapine, 8-hydroxyloxapine, amoxapine (the N-desmethyl metabolite), and Loxapine N-oxide.[3][5] The formation of Loxapine N-oxide occurs via N-oxidation of the tertiary amine in the piperazine ring, a common metabolic pathway for many drugs.[3] Understanding the discovery and properties of Loxapine N-oxide is crucial for a complete picture of loxapine's disposition and activity in the body.

The Discovery of Loxapine N-oxide: A Historical Perspective

The identification of Loxapine N-oxide is intrinsically linked to the advancement of analytical techniques in drug metabolism studies. Following the introduction of loxapine, initial metabolic studies focused on identifying the major pathways of biotransformation. Early investigations relied on techniques such as thin-layer chromatography (TLC) and gas chromatography (GC) coupled with mass spectrometry (MS). These methods allowed for the separation and identification of various metabolites in urine and plasma samples from patients treated with loxapine.

The definitive characterization of Loxapine N-oxide as a significant human metabolite was solidified with the advent of High-Performance Liquid Chromatography (HPLC) and, later, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10] These highly sensitive and specific techniques enabled the simultaneous quantification of loxapine and its major metabolites, including the N-oxide, even at low concentrations in complex biological matrices like human plasma.[9] This technological leap was critical in establishing the pharmacokinetic profile of Loxapine N-oxide and its contribution to the overall metabolic fate of the parent drug.

Synthesis and Characterization of Loxapine N-oxide

To study the pharmacology and toxicology of a metabolite, it is essential to have a pure reference standard. This is typically achieved through chemical synthesis.

Chemical Synthesis

The synthesis of Loxapine N-oxide from its parent compound, loxapine, is a straightforward oxidation reaction. The tertiary amine on the piperazine ring of loxapine is susceptible to oxidation by various reagents. A common and effective method involves the use of a peroxy acid, such as 3-chloroperoxybenzoic acid (m-CPBA).[11] This method is widely used for the N-oxidation of phenothiazine antipsychotics and related compounds.[11]

Protocol 3.1.1: Laboratory-Scale Synthesis of Loxapine N-oxide

-

Dissolution: Dissolve loxapine in a suitable organic solvent, such as dichloromethane or chloroform.

-

Cooling: Cool the solution in an ice bath to control the exothermic reaction.

-